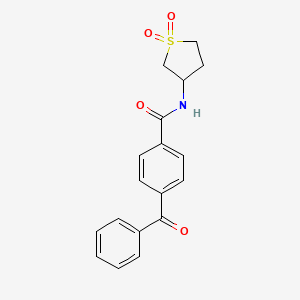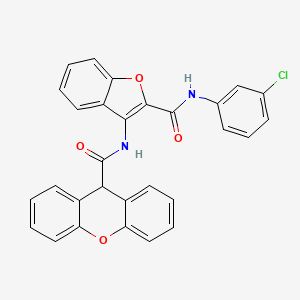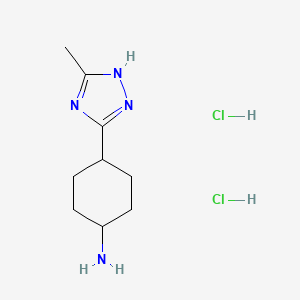
4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride" often involves multi-step reactions, starting from basic heterocyclic compounds such as 1,2,4-triazole derivatives. For instance, synthesis approaches may involve the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to various 1,2,4-triazole derivatives with potential antimicrobial activities (Bektaş et al., 2010). The precise synthesis routes can vary significantly depending on the desired substitutions and functional groups aimed at the final compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including "4-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine; dihydrochloride," is characterized by their heterocyclic core, which significantly influences their chemical properties and reactions. The crystal structure studies provide insights into the arrangement of molecules, hydrogen bonding, and molecular conformations (Ozek et al., 2006). These structural details are crucial for understanding the compound's reactivity and potential interactions with other molecules.
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, reflecting their versatile chemical properties. These reactions include cycloadditions, substitutions, and transformations leading to novel compounds with diverse biological activities. For example, the reaction between triazole derivatives and isoxazoles under specific conditions can lead to the synthesis of compounds with antitumor activities or other pharmacological properties (Saidov et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, including compounds structurally related to the given chemical. These compounds were screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis and Structural Properties : Sancak et al. (2007) described the synthesis and structural properties of novel compounds, including 4-amino-5-(thien-2-yl ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. The study also explored the coordination of these compounds with various metal ions, contributing valuable information to the field of coordination chemistry (Sancak et al., 2007).
Microwave-assisted Synthesis : Tan et al. (2017) reported a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating the versatility of 1,2,4-triazoles as building blocks in medicinal and agricultural chemistry (Tan et al., 2017).
Biological Activity of N-Substituted Amides : Pachuta-Stec et al. (2012) synthesized N-substituted amides of related compounds and screened them for microbiological and pharmacological activities, highlighting the potential of these compounds in the development of new therapeutic agents (Pachuta-Stec et al., 2012).
Antimicrobial and Cytotoxic Activity : A study by Noolvi et al. (2014) prepared a series of benzimidazole derivatives and evaluated them for antibacterial and cytotoxic properties, contributing to the understanding of the biological activities of these chemical structures (Noolvi et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often used in drug design due to their ability to interact with various biological targets. The specific target of this compound would depend on its overall structure and any functional groups present .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some triazole derivatives have been found to have anticancer properties, potentially due to their ability to interact with certain enzymes involved in cell growth .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of the compound. If the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as the compound’s size, charge, and hydrophobicity can affect its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;;/h7-8H,2-5,10H2,1H3,(H,11,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIJEEPRUZFSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCC(CC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)
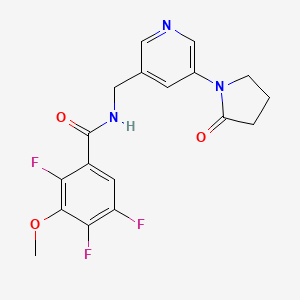
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2491535.png)
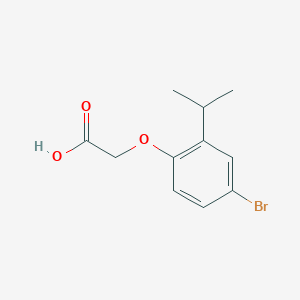
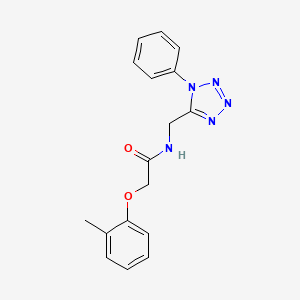
![2-[(3-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2491542.png)
![N-[(5-Methyl-1-propan-2-ylpyrazol-4-yl)methyl]-N-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2491543.png)

![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2491546.png)
